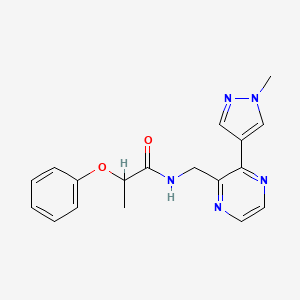
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide, also known as MP-10, is a novel small molecule that has been developed for potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is currently under investigation. In
科学的研究の応用
Cocrystal Formation and Potential Applications
- Hybrid and Bioactive Cocrystals : A study by Al-Otaibi et al. (2020) explored the formation of cocrystals involving pyrazinamide and hydroxybenzoic acids. Through computational simulations, including DFT calculations and molecular dynamics, the study identified possible excipient substances for new anti-tuberculosis drugs. The cocrystals exhibited inhibitory activity against Mycobacterium tuberculosis and potential for use in photovoltaic systems due to their light harvesting efficiency. This highlights the role of pyrazine derivatives in developing new drug formulations and renewable energy applications (J. S. Al-Otaibi et al., 2020).
Synthesis and Characterization
- Synthesis in Ionic Liquid : Research by Li et al. (2013) on the synthesis of kojic acid derivatives in an ionic liquid presents a novel method for creating compounds with potential applications in various fields. The study demonstrates a green chemistry approach, offering operational simplicity, mild conditions, and environmental benefits. Such methodologies could be pertinent for synthesizing and exploring the properties of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide derivatives (Yuling Li et al., 2013).
Antimicrobial and Antitumor Activities
- Antimicrobial Activity of Pyrazole Derivatives : A study on the synthesis and characterization of pyrazole derivatives revealed their potential in antimicrobial and antitumor applications. The research focused on identifying antifungal and antibacterial pharmacophore sites within these compounds, suggesting their utility in developing new therapeutic agents (A. Titi et al., 2020).
Molecular Docking and Biological Properties
- Sequence-Specific DNA-Alkylating Agents : Bando and Sugiyama (2006) discussed the development of sequence-specific alkylating pyrrole-imidazole polyamide conjugates. These compounds bind to the minor groove of the DNA duplex in a sequence-specific manner, demonstrating gene-silencing activities and potency against human cancer cell lines. This research underscores the potential of designing molecular structures for targeted therapeutic interventions (T. Bando & H. Sugiyama, 2006).
Structural Analysis and Activity
- Synthesis and Evaluation of Antimicrobial Activity : The synthesis and antimicrobial activity evaluation of new 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives, as detailed by Aytemir et al. (2003), provides insight into the development of compounds with significant antibacterial and antifungal properties. This approach to studying the structure-activity relationships can offer valuable insights into the design and potential applications of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide (M. Aytemir et al., 2003).
特性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13(25-15-6-4-3-5-7-15)18(24)21-11-16-17(20-9-8-19-16)14-10-22-23(2)12-14/h3-10,12-13H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIMDPYWGFSEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CN=C1C2=CN(N=C2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

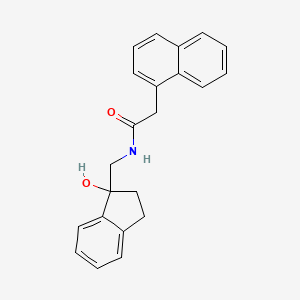
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2676069.png)
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2676072.png)
![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2676073.png)
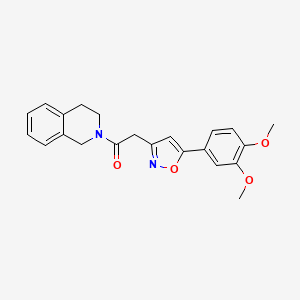
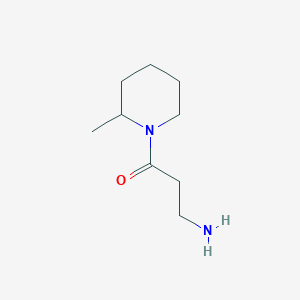
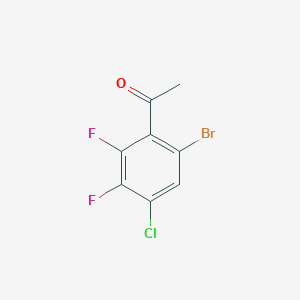
![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2676077.png)

![1'-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2676079.png)
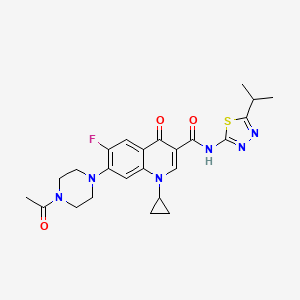
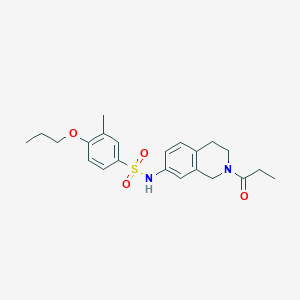

![2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid](/img/structure/B2676090.png)